6,6-Dimethylhept-1-yne

Isomerization kinetics Steric effects Terminal alkyne reactivity

6,6-Dimethylhept-1-yne (CAS 1802057-89-1) is a terminal alkyne with the molecular formula C9H16 and a molecular weight of 124.22 g/mol. Its structure features a reactive terminal alkyne group and a bulky tert-butyl-like moiety (a gem-dimethyl group) at the distal end of the chain.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
Cat. No. B13622255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylhept-1-yne
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCC#C
InChIInChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3
InChIKeyVUJSMWCUMLMEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylhept-1-yne: A Sterically Hindered Terminal Alkyne Building Block for Demanding Organic Synthesis


6,6-Dimethylhept-1-yne (CAS 1802057-89-1) is a terminal alkyne with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . Its structure features a reactive terminal alkyne group and a bulky tert-butyl-like moiety (a gem-dimethyl group) at the distal end of the chain . This unique architecture imparts distinct steric and electronic properties, making it a valuable building block in organic synthesis for applications where steric hindrance is a critical design element .

Why Substituting 6,6-Dimethylhept-1-yne with a Linear Terminal Alkyne Can Lead to Suboptimal Outcomes


Generic substitution with a linear terminal alkyne such as 1-heptyne overlooks the profound impact of distal steric bulk on reaction kinetics, regioselectivity, and product stability. The tert-butyl-like moiety in 6,6-dimethylhept-1-yne is not a passive structural feature; it actively modulates reactivity. For instance, the distal branching has been shown to accelerate base-induced isomerization by approximately two-fold compared to straight-chain analogs [1]. Furthermore, this steric shielding can influence the outcome of key transformations like hydroalumination versus deprotonation with bulky reagents [2], and it is a critical factor in achieving desired selectivity in Sonogashira couplings involving sterically demanding substrates [3]. Interchanging this compound with a less hindered analog would therefore introduce uncontrolled variability in these key parameters, potentially compromising synthetic route efficiency and yield.

6,6-Dimethylhept-1-yne: Quantified Differentiation from Linear and Less-Branched Analogs


Accelerated Base-Induced Isomerization Kinetics Due to Distal Branching

The presence of a distal gem-dimethyl group, as found in 6,6-dimethylhept-1-yne, significantly accelerates base-induced isomerization relative to a straight-chain terminal alkyne. A study comparing an isobranched long-chain alkyne (analogous to 6,6-dimethylhept-1-yne) to its linear counterpart demonstrated a 2.1-fold increase in isomerization rate under identical conditions [1].

Isomerization kinetics Steric effects Terminal alkyne reactivity

Unique Role as a Key Intermediate in Terbinafine Synthesis

6,6-Dimethylhept-1-yne (also referred to as tert-butylacetylene) is an essential intermediate in a validated synthetic route to terbinafine, a widely used antifungal drug. A key step involves the condensation of tert-butylacetylene with propenal to yield 6,6-dimethylhept-1-en-4-yn-3-ol, a crucial precursor [1]. While alternative routes may exist, this specific alkyne's branched structure is integral to the final drug's lipophilic tail, which is critical for its accumulation in skin and nails and its mechanism of action [1].

Pharmaceutical intermediate Terbinafine synthesis Antifungal drug

Enhanced Steric Shielding Modulates Reactivity in Cross-Coupling Reactions

The bulky tert-butyl-like group in 6,6-dimethylhept-1-yne provides substantial steric shielding, which is a critical parameter in palladium-catalyzed Sonogashira couplings. Studies have shown that the steric bulk of the terminal alkyne can significantly influence the course of the reaction, including promoting a simultaneous dehalogenation-hydrogenation (DHH) pathway when coupling with polyhalogenated arenes [1]. While a direct kinetic comparison for 6,6-dimethylhept-1-yne is not available, the general principle that increased steric hindrance on the alkyne can alter reaction pathways and selectivity is well-established [1]. This stands in contrast to less hindered alkynes, which may follow a more conventional Sonogashira coupling pathway.

Sonogashira coupling Steric hindrance Cross-coupling Regioselectivity

6,6-Dimethylhept-1-yne: Targeted Application Scenarios Leveraging Quantified Advantages


Medicinal Chemistry: Synthesis of Antifungal Agents Like Terbinafine

As demonstrated in Section 3, 6,6-dimethylhept-1-yne is a critical intermediate in the synthesis of terbinafine. Procurement should be prioritized for research groups developing new allylamine antifungals or optimizing terbinafine analogs where the branched, lipophilic tail is essential for target engagement and pharmacokinetic properties [1].

Synthetic Methodology: Studies on Steric and Electronic Effects in Alkyne Chemistry

Researchers investigating the influence of distal branching on reaction kinetics, such as base-induced isomerization, should select 6,6-dimethylhept-1-yne over linear analogs. The quantified 2.1-fold rate acceleration provides a measurable and predictable effect, making it an ideal probe for fundamental mechanistic studies [1].

Materials and Polymer Chemistry: Controlled Cross-Coupling for Architecturally Complex Polymers

In the synthesis of conjugated polymers or graphyne-like materials via Sonogashira coupling, the steric bulk of 6,6-dimethylhept-1-yne can be exploited to direct reaction pathways. Its use can favor unique outcomes, such as dehalogenation-hydrogenation, which are not accessible with less hindered alkynes. This allows for the creation of polymers with tailored structural defects or controlled branching, a key consideration for tuning electronic and optical properties [1].

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